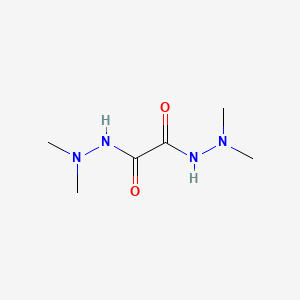
N'1,N'1,N'2,N'2-tetramethylethanedihydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’1,N’1,N’2,N’2-tetramethylethanedihydrazide is an organic compound with the molecular formula C6H16N2. It is a colorless liquid with a characteristic amine-like odor. This compound is known for its versatility in various chemical reactions and applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
N’1,N’1,N’2,N’2-tetramethylethanedihydrazide can be synthesized through the reaction of ethylenediamine with methyl iodide. The reaction typically involves the following steps:
Reaction with Methyl Iodide: Ethylenediamine reacts with an excess of methyl iodide to form N,N,N’,N’-tetramethylethylenediamine iodide.
Neutralization: The iodide salt is then treated with a strong base such as sodium hydroxide to yield N’1,N’1,N’2,N’2-tetramethylethanedihydrazide.
Industrial Production Methods
In industrial settings, the production of N’1,N’1,N’2,N’2-tetramethylethanedihydrazide follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure efficient mixing and reaction rates.
化学反应分析
Types of Reactions
N’1,N’1,N’2,N’2-tetramethylethanedihydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Nucleophiles: Halides, cyanides, and other nucleophiles can be used in substitution reactions.
Major Products
Amine Oxides: Formed through oxidation.
Simpler Amines: Resulting from reduction.
Substituted Hydrazides: Produced via nucleophilic substitution.
科学研究应用
N’1,N’1,N’2,N’2-tetramethylethanedihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N’1,N’1,N’2,N’2-tetramethylethanedihydrazide involves its interaction with molecular targets such as enzymes and receptors. It can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved often include:
Coordination with Metal Ions: Forming stable complexes that can catalyze various reactions.
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
相似化合物的比较
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: Similar in structure but differs in its reactivity and applications.
N,N’-Dimethylethylenediamine: Contains fewer methyl groups, leading to different chemical properties and uses.
Uniqueness
N’1,N’1,N’2,N’2-tetramethylethanedihydrazide is unique due to its high reactivity and ability to form stable complexes with metal ions. This makes it particularly valuable in catalysis and coordination chemistry .
属性
IUPAC Name |
1-N',1-N',2-N',2-N'-tetramethylethanedihydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c1-9(2)7-5(11)6(12)8-10(3)4/h1-4H3,(H,7,11)(H,8,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMVRSJYMGXBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)C(=O)NN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
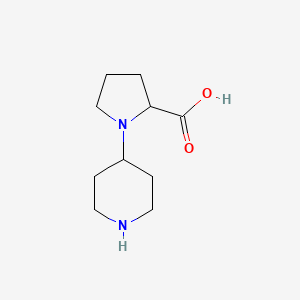
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2947486.png)
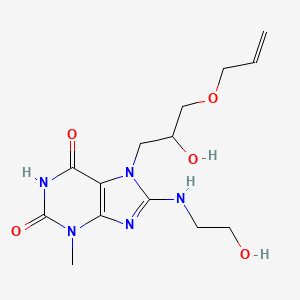
![Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2947488.png)
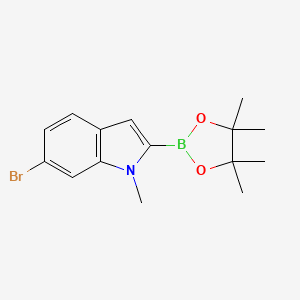
![Methyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2947491.png)
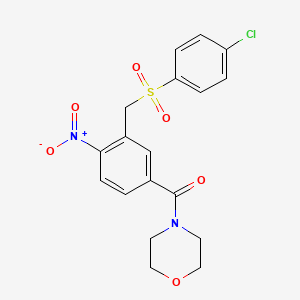
![5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2947495.png)
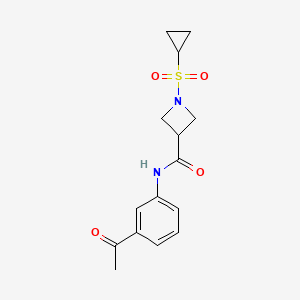
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2947498.png)
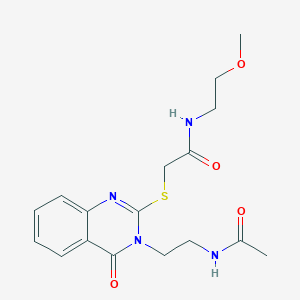
![1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2947501.png)

![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)
